Irbesartan impurity 14-d4 is a deuterium-labeled impurity associated with the pharmaceutical compound Irbesartan, which is primarily used as an antihypertensive agent. This impurity is significant in the context of drug development and quality control, particularly due to its implications for safety and efficacy in therapeutic applications. Irbesartan itself is classified as an angiotensin II receptor antagonist, and impurities like 14-d4 can arise during its synthesis or formulation processes.
Irbesartan impurity 14-d4 can be sourced from specialized chemical suppliers and research institutions that focus on pharmaceutical impurities and labeled compounds. It is often utilized in research settings to study the pharmacokinetics and metabolism of Irbesartan, as well as to ensure compliance with regulatory standards concerning drug purity .
The synthesis of Irbesartan impurity 14-d4 involves several steps, typically beginning with the preparation of precursor compounds that include deuterium. The methods may vary depending on the specific synthetic route chosen, but they generally involve:
The synthesis typically requires controlled conditions to prevent unwanted side reactions that could lead to additional impurities. The use of solvents such as dichloromethane or tetrahydrofuran is common, along with reagents like sodium hydroxide or acetyl chloride for specific transformations .
Irbesartan impurity 14-d4 has a molecular formula that reflects its deuterated nature. The structure includes a biphenyl moiety and a tetrazole ring, characteristic of many angiotensin receptor antagonists.
The chemical behavior of Irbesartan impurity 14-d4 can be analyzed through various reactions it may undergo in biological systems or during synthetic processes:
Understanding these reactions is essential for predicting how this impurity will behave in vivo or during storage and handling.
Irbesartan impurity 14-d4 is primarily used in:
The synthesis of deuterated impurities like Irbesartan Impurity 14-d4 (chemical name: 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile-d4) requires strategic modifications to non-deuterated precursors. The parent compound, Irbesartan Impurity 14 (CAS 133690-91-2), is a biphenyl-derived nitrile-azide intermediate with the molecular formula C14H10N4 [1] [5]. Deuterated analogs are synthesized via two primary routes:
Table 1: Key Specifications of Irbesartan Impurity 14-d4
Property | Value | |
---|---|---|
CAS No. | 133690-91-2 (non-deuterated) | |
Molecular Formula | C14H6D4N4 | |
Molecular Weight | 238.29 g/mol | |
Deuterium Position | Benzylic methylene (‒CD2N3) | |
Chemical Name | 4'-(azidomethyl-d4)-[1,1'-biphenyl]-2-carbonitrile | [3] [4] |
The non-deuterated impurity is typically synthesized via azidation of 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile in acetone/water mixtures, followed by crystallization [8]. For deuterated versions, replacing H2O with D2O in purification steps minimizes back-exchange.
Deuterium incorporation targets the benzylic methylene group (‒CH2N3 → ‒CD2N3) to maintain molecular stability while enabling traceability. Two advanced strategies are employed:
Table 2: Comparison of Isotopic Labeling Strategies
Strategy | Deuteration Efficiency | Advantages | Limitations | |
---|---|---|---|---|
Precursor-Directed | 85–92% | Position-specific accuracy | Low yield; multi-step synthesis | |
Post-Synthetic Exchange | 90–98% | Rapid; scalable | Nonselective; requires purification | [8] |
The tetrazole ring in irbesartan’s core is susceptible to tautomerism (1-H vs. 2-H forms), but deuterium at the benzylic site remains inert, making Impurity 14-d4 ideal for mass spectrometry-based quantification [6] [10]. Its primary application is as a reference standard for:
Maximizing deuteration efficiency (≥98%) requires optimizing reaction kinetics and minimizing isotopic dilution. Key parameters include:
Table 3: Optimization Parameters for Deuterium Incorporation
Parameter | Optimal Range | Impact on Efficiency | |
---|---|---|---|
Temperature | 70–80°C | ↑ Kinetics; ↓ side products | |
Catalyst Loading | 2–3 mol% Pd/C | ↑ Regioselectivity | |
Solvent Purity | ≥99.8% D2O | ↑ Isotopic Purity | [8] |
Reaction Time | 8–12 hours | ↑ Conversion |
Impurities during synthesis include non-deuterated analogs (from incomplete H-D exchange) and azide-reduced byproducts (e.g., amines from Staudinger reactions). Purification via silica chromatography or recrystallization (hexane:acetone) achieves ≥99.0% chemical and isotopic purity [4] [8]. Suppliers validate this using qNMR and LC-MS, ensuring compliance with ICH Q6A guidelines [3] [7].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4